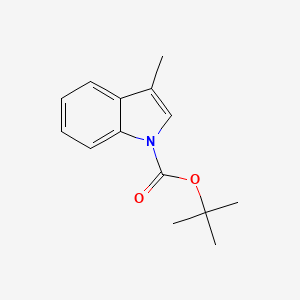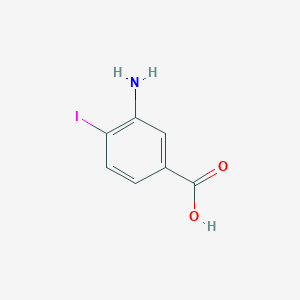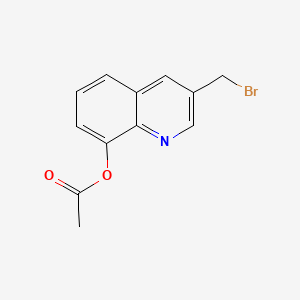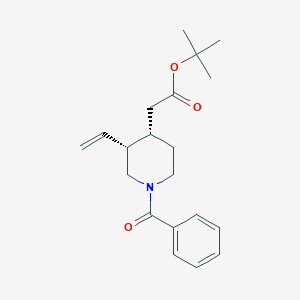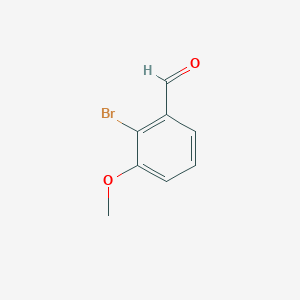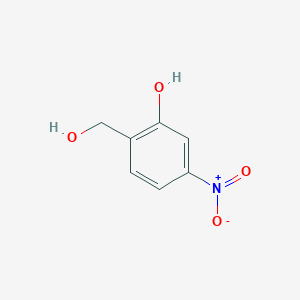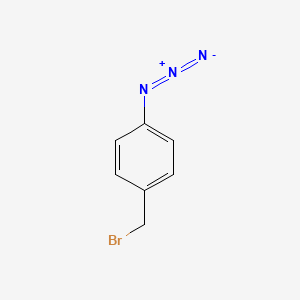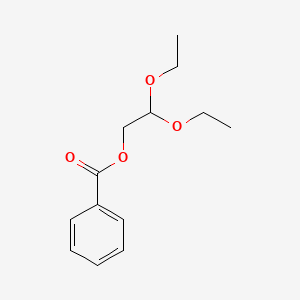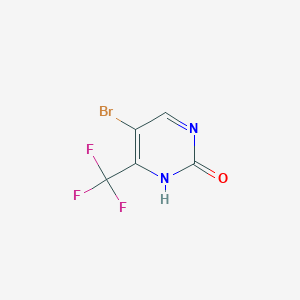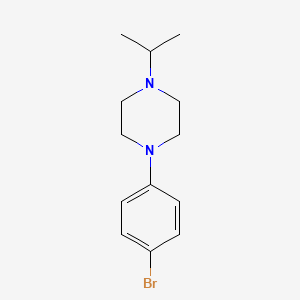
1-(4-Bromophenyl)-4-isopropylpiperazine
Vue d'ensemble
Description
The compound "1-(4-Bromophenyl)-4-isopropylpiperazine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the first paper discusses a new designer benzylpiperazine, which is structurally related to the compound . The second paper reports on the synthesis and structure of 1,4-dipiperazino benzenes, which are also structurally related and could provide insights into the synthesis and molecular structure of 1-(4-Bromophenyl)-4-isopropylpiperazine . The third paper details the directed lithiation of a bromo-substituted pyrazole, which, while not directly related, involves brominated aromatic compounds and could offer some synthetic parallels .
Synthesis Analysis
The synthesis of related compounds involves stepwise transition metal-catalyzed N-arylation, as mentioned in the second paper . This method could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-4-isopropylpiperazine" by choosing appropriate starting materials and reaction conditions. The first paper also describes the synthesis of isomers from commercially available materials, which suggests a possible route for the synthesis of the compound through the selection of suitable precursors and reaction pathways .
Molecular Structure Analysis
The molecular structure of "1-(4-Bromophenyl)-4-isopropylpiperazine" can be inferred to some extent from the related compounds discussed in the papers. The X-ray crystallography data from the second paper could provide a basis for predicting the geometrical arrangement of the compound's side chains . The first paper's use of two-dimensional NMR correlations could also be applied to determine the structure of "1-(4-Bromophenyl)-4-isopropylpiperazine" .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "1-(4-Bromophenyl)-4-isopropylpiperazine," they do provide information on the reactivity of similar compounds. For example, the third paper discusses the regioselective metallation of a bromo-substituted pyrazole, which could suggest how the bromophenyl group in the compound of interest might react under similar conditions . The first paper's presentation of mass spectroscopic data could also be relevant for understanding the potential reactions and fragmentation patterns of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenyl)-4-isopropylpiperazine" would likely be similar to those of the compounds described in the papers. The high purity of the seized designer benzylpiperazine in the first paper suggests that "1-(4-Bromophenyl)-4-isopropylpiperazine" could also be isolated in a very pure form under the right synthesis conditions . The ultraviolet (UV) spectral data presented in the same paper could provide a starting point for determining the UV-visible spectroscopy profile of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol : Research has shown the synthesis of derivatives of 1-phenylpyrazol-3-ol, which includes processes to create 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. This highlights the versatility of bromophenyl compounds in synthesizing pyrazole derivatives (Nedzelskytė et al., 2007).
Development of Biologically Active Analogues : In the field of medicinal chemistry, bromophenyl compounds are used in the synthesis of biologically active compounds. For instance, derivatives of 4-bromophenyl played a key role in the total synthesis of spirotryprostatin A, which led to the discovery of cell cycle inhibitors (Edmondson et al., 1999).
Creation of Anticonvulsant Agents : In pharmacology, 4-bromophenyl derivatives have been employed in the synthesis of compounds with anticonvulsant activity. This involves the generation of 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrating the potential of bromophenyl compounds in creating effective anticonvulsant agents (Unverferth et al., 1998).
Applications in Molecular Biology and Pharmacology
SARS-CoV-2 Protein Interaction Studies : Recent studies have utilized bromophenyl derivatives in structural and computational studies, particularly in understanding their interaction with SARS-CoV-2 proteins. This research is pivotal in the ongoing efforts to design potent reagents against SARS-CoV-2 (Alkhimova et al., 2021).
Synthesis of Benzimidazoles : Bromophenyl isocyanides have been used in the synthesis of 1-substituted benzimidazoles, showcasing the utility of bromophenyl compounds in the creation of important chemical structures used in various pharmaceutical applications (Lygin & Meijere, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMZWBUSAXLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464856 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-isopropylpiperazine | |
CAS RN |
844431-60-3 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

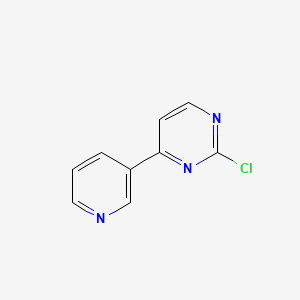
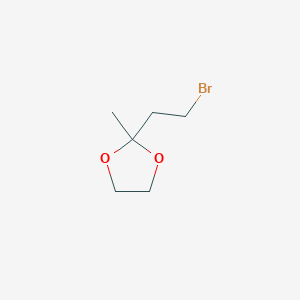
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
